molecular formula C12H11ClN2O3 B12337080 1,8-Naphthyridine-3-carboxylic acid, 6-chloro-4-hydroxy-7-methyl-, ethyl ester CAS No. 1253792-12-9

1,8-Naphthyridine-3-carboxylic acid, 6-chloro-4-hydroxy-7-methyl-, ethyl ester

Cat. No.: B12337080
CAS No.: 1253792-12-9
M. Wt: 266.68 g/mol
InChI Key: CERHCHDEVOVVOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8-Naphthyridine-3-carboxylic acid, 6-chloro-4-hydroxy-7-methyl-, ethyl ester is a heterocyclic compound that belongs to the naphthyridine family. This compound is known for its diverse biological activities and photochemical properties. It has applications in medicinal chemistry, materials science, and as a ligand in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-naphthyridines, including 1,8-Naphthyridine-3-carboxylic acid, 6-chloro-4-hydroxy-7-methyl-, ethyl ester, can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of metal-catalyzed synthesis and ring expansion reactions. For example, a water-soluble iridium catalyst can efficiently catalyze the synthesis of 1,8-naphthyridines in water under an air atmosphere .

Chemical Reactions Analysis

Types of Reactions

1,8-Naphthyridine-3-carboxylic acid, 6-chloro-4-hydroxy-7-methyl-, ethyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce hydroxylated derivatives, while substitution reactions can yield various substituted naphthyridine compounds .

Scientific Research Applications

1,8-Naphthyridine-3-carboxylic acid, 6-chloro-4-hydroxy-7-methyl-, ethyl ester has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,8-Naphthyridine-3-carboxylic acid, 6-chloro-4-hydroxy-7-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, such as enzyme inhibition or activation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,8-Naphthyridine-3-carboxylic acid, 6-chloro-4-hydroxy-7-methyl-, ethyl ester include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

1253792-12-9

Molecular Formula

C12H11ClN2O3

Molecular Weight

266.68 g/mol

IUPAC Name

ethyl 6-chloro-7-methyl-4-oxo-1H-1,8-naphthyridine-3-carboxylate

InChI

InChI=1S/C12H11ClN2O3/c1-3-18-12(17)8-5-14-11-7(10(8)16)4-9(13)6(2)15-11/h4-5H,3H2,1-2H3,(H,14,15,16)

InChI Key

CERHCHDEVOVVOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=NC(=C(C=C2C1=O)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.